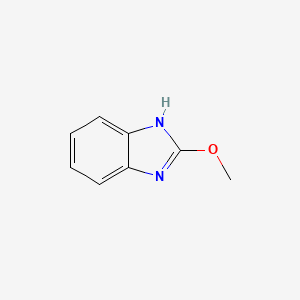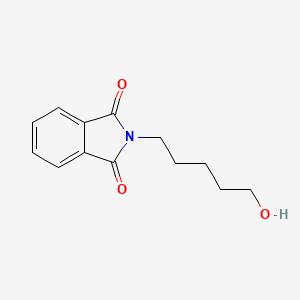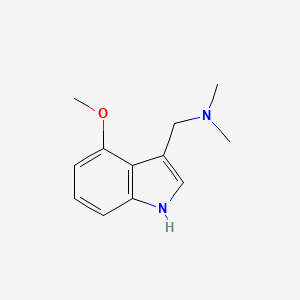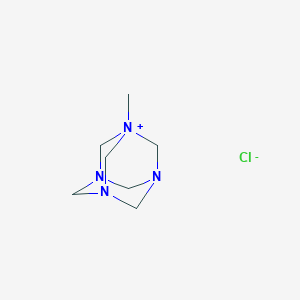![molecular formula C13H14N2O B1617355 4-Methyl-2-[(2-pyridinylamino)methyl]phenol CAS No. 632329-79-4](/img/structure/B1617355.png)
4-Methyl-2-[(2-pyridinylamino)methyl]phenol
Vue d'ensemble
Description
“4-Methyl-2-[(2-pyridinylamino)methyl]phenol” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 214.27 .Applications De Recherche Scientifique
- Application Summary : This compound is mentioned in the context of a study on the significance of structural components of lignocellulosic biomass on volatile organic compounds presence on biochar .
- Methods of Application : The study involves the thermochemical processing of lignocellulosic biomass components, based on cellulose, hemicellulose, and lignin pyrolysis/torrefaction chemistry data .
- Results or Outcomes : The study identified 10 volatile organic compounds from cellulose, hemicellulose, and lignin pyrolysis as potentially harmful due to properties such as carcinogenicity, toxicity, flammability, skin corrosion/irritation, eye irritation, and mutagenicity .
- Application Summary : The compound is used in the growth of 2-amino 4-methyl pyridinium fumarate—AMPF crystals .
- Methods of Application : The AMPF crystals are grown by the traditional slow evaporation solution growth method .
- Results or Outcomes : Single XRD data reveal that the AMPF crystalline specimen is monoclinic in nature .
Scientific Field: Lignocellulosic Biomass Processing
Scientific Field: Crystal Growth
- Scientific Field: Chemical Synthesis
- Application Summary : This compound is often used as a building block in chemical synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis pathway and the desired end product .
- Results or Outcomes : The outcomes can also vary widely, but the use of this compound in synthesis can enable the production of a wide range of different chemical compounds .
- Scientific Field: Chemical Storage
- Application Summary : This compound is often stored for use in various chemical reactions .
- Methods of Application : The specific methods of application can vary widely depending on the particular reaction and the desired end product .
- Results or Outcomes : The outcomes can also vary widely, but the use of this compound in reactions can enable the production of a wide range of different chemical compounds .
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-2-[(pyridin-2-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXXITSFOHPNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349469 | |
| Record name | 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(2-pyridinylamino)methyl]phenol | |
CAS RN |
632329-79-4 | |
| Record name | 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid](/img/structure/B1617282.png)



![Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1617286.png)

![1,2,3,6,7,8,11,12-Octahydrobenzo[e]pyren-9(10H)-one](/img/structure/B1617290.png)

![2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-[(ethylphenylamino)sulfonyl]phenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:1)](/img/structure/B1617295.png)